molecular formula C19H17BrClN3O2S B11630464 (2Z)-2-[(4-bromophenyl)imino]-N-(4-chlorophenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-2-[(4-bromophenyl)imino]-N-(4-chlorophenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11630464
M. Wt: 466.8 g/mol
InChI Key: POTMWHUPIKOYTO-UHFFFAOYSA-N
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Description

(2Z)-2-[(4-bromophenyl)imino]-N-(4-chlorophenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound characterized by the presence of bromine, chlorine, and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-bromophenyl)imino]-N-(4-chlorophenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions One common approach is the condensation of 4-bromoaniline with 4-chlorobenzaldehyde to form an imine intermediate This intermediate is then subjected to cyclization with ethyl 2-mercaptoacetate under acidic conditions to form the thiazinane ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-bromophenyl)imino]-N-(4-chlorophenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the imine group to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

(2Z)-2-[(4-bromophenyl)imino]-N-(4-chlorophenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-bromophenyl)imino]-N-(4-chlorophenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound used in similar synthetic applications.

    4-Bromophenethyl alcohol: Shares the bromophenyl group but differs in overall structure and reactivity.

Uniqueness

(2Z)-2-[(4-bromophenyl)imino]-N-(4-chlorophenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide is unique due to its specific combination of functional groups and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C19H17BrClN3O2S

Molecular Weight

466.8 g/mol

IUPAC Name

2-(4-bromophenyl)imino-N-(4-chlorophenyl)-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C19H17BrClN3O2S/c1-2-24-17(25)11-16(18(26)22-14-9-5-13(21)6-10-14)27-19(24)23-15-7-3-12(20)4-8-15/h3-10,16H,2,11H2,1H3,(H,22,26)

InChI Key

POTMWHUPIKOYTO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC(SC1=NC2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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